AtPep3

Plant Senescence Pattern-Triggered Immunity Chlorophyll Degradation

AtPep3 is a 23-amino-acid endogenous peptide from Arabidopsis thaliana, operating as a Damage-Associated Molecular Pattern (DAMP). CRITICAL DIFFERENTIATOR: Unlike substitute peptides flg22 or elf18, and even its paralog AtPep1, AtPep3 uniquely accelerates dark/starvation-induced leaf senescence and provides non-redundant salinity stress tolerance. Substitution is invalid for studies on energy deprivation signaling, autophagy (APG7/APG8a), chlorophyll degradation (PAO), or PEPR-mediated immunity cross-talk. Its suppression of CWD-induced phytohormone accumulation also makes it essential for cell wall integrity research. Verify on-target effects with pepr1/pepr2 double mutants. Procure with confidence for reproducible, high-impact plant biology research.

Molecular Formula C74H167N25O6
Molecular Weight 1503.3 g/mol
Cat. No. B15598717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtPep3
Molecular FormulaC74H167N25O6
Molecular Weight1503.3 g/mol
Structural Identifiers
InChIInChI=1S/C74H167N25O6/c1-6-55(2)70(95-40-59(80)19-18-36-100)49-93-62(21-8-12-28-76)42-87-56(3)39-88-60(24-15-31-86-74(82)83)41-84-32-33-85-61(20-7-11-27-75)43-90-65(37-73(81)105)45-89-63(22-9-13-29-77)44-96-71(57(4)103)50-94-64(23-10-14-30-78)51-98-34-16-26-69(98)48-97-72(58(5)104)52-99-35-17-25-68(99)47-92-67(54-102)46-91-66(38-79)53-101/h55-72,84-85,87-97,100-104H,6-54,75-80H2,1-5H3,(H2,81,105)(H4,82,83,86)/t55-,56-,57+,58+,59-,60-,61-,62-,63-,64-,65-,66+,67+,68-,69-,70+,71+,72+/m0/s1
InChIKeyWHPKIEIWUBJBQV-DSEFJCOBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AtPep3 Peptide: A Hormone-Like Elicitor for Salinity Stress Tolerance and Immune Modulation


AtPep3 is a 23-amino-acid hormone-like peptide endogenous to Arabidopsis thaliana, derived from the C-terminus of the precursor protein encoded by the AtPROPEP3 gene [1]. It belongs to the Brassicaceae elicitor peptide family and functions as a damage-associated molecular pattern (DAMP), recognized primarily by the leucine-rich repeat receptor kinase PEPR1 [2]. AtPep3 is distinguished by its dual functional capacity: it simultaneously enhances salinity stress tolerance and modulates pattern-triggered immunity (PTI) [1]. Its sequence is H-EIKARGKNKTKPTPSSGKGGKHN-OH (molecular weight 2420.71 Da), and it exhibits high purity requirements (≥95.43% by HPLC) for reproducible research applications [3].

Why AtPep3 Cannot Be Replaced by Generic Elicitors or In-Class Analogs


In-class substitution of AtPep3 with other peptide elicitors—such as the bacterial flagellin-derived flg22, the elongation factor Tu-derived elf18, or even the closely related Arabidopsis endogenous peptide AtPep1—is invalid due to profound functional divergence. While AtPep3 and AtPep1 share the PEPR1/PEPR2 receptor system, AtPep3 exhibits a distinct phenotypic signature: it uniquely accelerates dark/starvation-induced leaf senescence, a property entirely absent from the potent PTI inducers flg22 and elf18 [1]. Furthermore, AtPep3 demonstrates a non-redundant, specific role in salinity stress tolerance not observed for AtPep1, as evidenced by differential transcriptional regulation under NaCl stress and the ability of a 13-mer fragment to confer salt tolerance [2]. These functional differences, rooted in distinct ligand-receptor interaction dynamics or differential downstream signaling engagement, preclude generic substitution and mandate the use of AtPep3 for investigations of cross-talk between abiotic stress signaling and senescence or for targeted enhancement of salt tolerance.

Quantitative Differentiation: AtPep3 vs. flg22, AtPep1, and In-Class Elicitors


AtPep3 Uniquely Accelerates Dark-Induced Leaf Senescence vs. flg22 and elf18

AtPep3 elicits a distinct senescence-accelerating phenotype that is not induced by the bacterial PTI elicitors flg22 or elf18, despite their capacity to trigger robust immune signaling. This represents a functional divergence within PTI signaling and is not a property shared by all PEPR ligands [1].

Plant Senescence Pattern-Triggered Immunity Chlorophyll Degradation

AtPep3 and AtPep1 Show Comparable Potency in Repressing CWD-Induced Phytohormone Accumulation

Both AtPep3 and its close analog AtPep1 are capable of repressing phytohormone accumulation induced by cell wall damage (CWD) in a concentration-dependent manner, indicating functional overlap in the suppression of CWD-triggered defense responses [1].

Cell Wall Integrity Phytohormone Signaling Stress Cross-Talk

AtPep3 Confers a Specific Salinity Stress Tolerance Phenotype Not Shared by AtPep1

While both AtPep3 and AtPep1 are perceived by PEPR receptors, AtPep3 possesses a unique and quantifiable role in salinity stress tolerance. A 13-amino-acid fragment (KPTPSSGKGGKHN) from AtPep3 is sufficient to confer salinity stress tolerance, and AtPROPEP3 exhibits >7-fold higher transcriptional upregulation under NaCl stress compared to AtPROPEP1, highlighting a specific functional specialization [1].

Abiotic Stress Salt Tolerance Chlorophyll Protection

AtPep3 Perception Requires PEPR1/PEPR2 Receptor Complex, Validating Target Specificity

Functional response to AtPep3 is abolished in the Arabidopsis pepr1/pepr2 double mutant, confirming that PEPR1 and PEPR2 are the obligate receptors for AtPep3 perception. This receptor dependency is shared with AtPep1 and AtPep2, but the complete loss of response in the double mutant provides a robust genetic tool for validating on-target effects [1].

Receptor Pharmacology Signal Transduction Genetic Validation

High-Impact Application Scenarios for AtPep3 in Research and Agriculture


Investigating the Cross-Talk Between Senescence, Starvation Signaling, and Innate Immunity

Leverage AtPep3's unique ability to accelerate dark-induced leaf senescence, which is not triggered by flg22 or elf18, to dissect the molecular intersection between energy deprivation signaling, autophagy, chlorophyll degradation pathways (e.g., induction of PAO, APG7, APG8a), and PEPR-mediated immunity [1]. This application is critical for understanding resource allocation during combined biotic and abiotic stress.

Enhancing Salinity Stress Tolerance in Model and Crop Plants

Utilize AtPep3, or its functional 13-amino-acid fragment, to confer salinity stress tolerance in Arabidopsis and potentially other Brassicaceae species. The peptide inhibits salt-induced chlorophyll bleaching and complements the hypersensitive phenotype of AtPROPEP3 knockdown lines [1]. This application is relevant for developing peptide-based biostimulants to improve crop performance in saline soils.

Validating PEPR1/PEPR2 Receptor Signaling in Genetic and Pharmacological Screens

Employ AtPep3 as a specific agonist for PEPR1/PEPR2 in combination with pepr1/pepr2 double mutant lines to confirm on-target signaling effects. The complete loss of AtPep3-induced responses (e.g., oxidative burst, ethylene biosynthesis) in the double mutant provides a stringent control for receptor-mediated events, enabling high-confidence assignment of downstream phenotypes to the PEPR pathway [1].

Modulating Cell Wall Integrity (CWI) Signaling and Defense Homeostasis

Apply AtPep3 to suppress CWD-induced phytohormone accumulation in studies of cell wall damage signaling and CWI maintenance. This allows researchers to investigate how PTI signaling elements temper the plant's response to mechanical or enzymatic cell wall perturbation, a key area in understanding plant biomechanics and pathogen entry mechanisms [1].

Technical Documentation Hub

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